9-(Penta-1,3-dien-1-YL)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Penta-1,3-dien-1-yl)anthracene is an organic compound that belongs to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Penta-1,3-dien-1-yl)anthracene typically involves the following steps:
Starting Materials: Anthracene and penta-1,3-dien-1-yl halide.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. A suitable solvent, such as tetrahydrofuran (THF), is used to dissolve the reactants.
Catalysts: Palladium-based catalysts, such as palladium acetate, are commonly used to facilitate the coupling reaction.
Procedure: The anthracene is first deprotonated using a strong base, such as sodium hydride, to form the anthracene anion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and product yield.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 9-(Penta-1,3-dien-1-yl)anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form anthraquinone derivatives.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Brominated anthracene derivatives.
Scientific Research Applications
9-(Penta-1,3-dien-1-yl)anthracene has several scientific research applications, including:
Optoelectronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent photophysical properties.
Photonics: It is employed in nonlinear optical materials for applications in laser photonics.
Biological Probes: The compound’s fluorescence properties make it useful as a fluorescent probe in biological imaging.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 9-(Penta-1,3-dien-1-yl)anthracene involves:
Molecular Targets: The compound interacts with specific molecular targets, such as proteins or nucleic acids, through π-π stacking interactions.
Pathways Involved: The compound can participate in charge transfer processes, where it donates or accepts electrons, leading to changes in the electronic properties of the target molecules.
Comparison with Similar Compounds
9,10-Diphenylanthracene: Another anthracene derivative with similar photophysical properties.
9-Phenylanthracene: A compound with a phenyl group at the 9th position, used in similar applications.
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield.
Uniqueness: 9-(Penta-1,3-dien-1-yl)anthracene is unique due to the presence of the penta-1,3-dien-1-yl group, which enhances its electronic and optical properties, making it suitable for advanced applications in optoelectronics and photonics .
Properties
CAS No. |
144101-74-6 |
---|---|
Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
9-penta-1,3-dienylanthracene |
InChI |
InChI=1S/C19H16/c1-2-3-4-13-19-17-11-7-5-9-15(17)14-16-10-6-8-12-18(16)19/h2-14H,1H3 |
InChI Key |
XRSZJNKIUUJBLO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.